1,4-Dimethyl-4-piperidinecarbaldehyde hydrochloride
Overview
Description
1,4-Dimethyl-4-piperidinecarbaldehyde hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by its piperidine ring structure, which is substituted with methyl groups and an aldehyde functional group.
Preparation Methods
The synthesis of 1,4-Dimethyl-4-piperidinecarbaldehyde hydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of 1,4-dimethylpiperidine with an appropriate aldehyde precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Reaction Conditions: The reaction conditions often include a temperature range of 0-8°C and a reaction time of several hours to ensure complete conversion of the starting materials.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to achieve high yields and purity.
Chemical Reactions Analysis
1,4-Dimethyl-4-piperidinecarbaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides).
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives.
Scientific Research Applications
1,4-Dimethyl-4-piperidinecarbaldehyde hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-4-piperidinecarbaldehyde hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence metabolic pathways, signal transduction pathways, and other cellular processes, resulting in its observed effects.
Comparison with Similar Compounds
1,4-Dimethyl-4-piperidinecarbaldehyde hydrochloride can be compared with other similar compounds, such as:
1,4-Dimethylpiperidine: This compound lacks the aldehyde functional group and has different chemical properties and applications.
4-Piperidinecarbaldehyde: This compound lacks the methyl substitutions on the piperidine ring, resulting in different reactivity and uses.
1,4-Dimethyl-4-piperidinol: This compound has a hydroxyl group instead of an aldehyde group, leading to different chemical behavior and applications.
Properties
IUPAC Name |
1,4-dimethylpiperidine-4-carbaldehyde;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-8(7-10)3-5-9(2)6-4-8;/h7H,3-6H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQASFQGKXLRWBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C)C=O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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